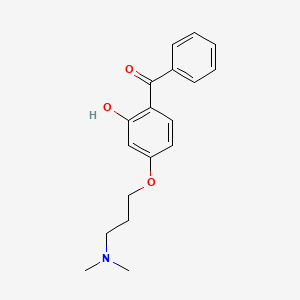

4-(3-(Dimethylamino)propoxy)-2-hydroxybenzophenone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(3-(Dimethylamino)propoxy)-2-hydroxybenzophenone is an organic compound with a complex structure that includes a benzophenone core substituted with a dimethylamino group and a hydroxy group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Dimethylamino)propoxy)-2-hydroxybenzophenone typically involves multiple steps, starting with the preparation of the benzophenone core. One common method involves the reaction of 4-hydroxybenzophenone with 3-(dimethylamino)propyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

4-(3-(Dimethylamino)propoxy)-2-hydroxybenzophenone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

科学研究应用

Photoprotection

DMAPB is primarily recognized for its role as a UV filter in sunscreen formulations. Its ability to absorb ultraviolet light protects the skin from harmful UV radiation, reducing the risk of skin damage and photoaging. Studies have shown that it effectively interacts with skin receptors, influencing cellular responses to UV exposure and potentially mitigating oxidative damage caused by reactive oxygen species.

Antioxidant Activity

The compound exhibits significant antioxidant properties , making it a candidate for therapeutic applications against oxidative stress-related diseases. Research indicates that DMAPB can scavenge free radicals and reduce oxidative damage in cells, which is crucial for developing treatments for conditions linked to oxidative stress.

Organic Synthesis

In organic chemistry, DMAPB serves as a valuable reagent for synthesizing more complex molecules. Its unique functional groups facilitate various chemical reactions, including oxidation, reduction, and substitution reactions . This versatility makes it an essential component in academic and industrial laboratories focused on organic synthesis.

Pharmacological Research

DMAPB is being explored for its potential therapeutic effects in drug development. Its interactions with biological systems are under investigation to assess its efficacy as a pharmacological agent . The compound's mechanism of action involves binding to specific molecular targets, which may lead to alterations in enzyme activity and signal transduction pathways.

Materials Science

In materials science, DMAPB is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing coatings and polymers with specific functionalities . The compound's stability and reactivity can be tailored for various applications in the manufacturing sector.

Analytical Chemistry

DMAPB can be analyzed through high-performance liquid chromatography (HPLC), where it is separated using specialized columns. This application is crucial for quality control in pharmaceutical formulations and environmental monitoring of chemical contaminants . The method's scalability allows it to be used for both analytical and preparative purposes.

Case Studies

Case Study 1: UV Filter Efficacy

A study demonstrated that DMAPB effectively reduced UV-induced skin damage in vitro by modulating cellular responses through receptor interactions. The results indicated significant protection against UV radiation compared to control samples.

Case Study 2: Antioxidant Potential

Research involving DMAPB highlighted its capacity to scavenge free radicals in cell cultures, showing a marked decrease in oxidative stress markers. This suggests potential therapeutic applications in treating diseases associated with oxidative damage.

作用机制

The mechanism of action of 4-(3-(Dimethylamino)propoxy)-2-hydroxybenzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways. Additionally, its photophysical properties allow it to act as a fluorescent probe, enabling the study of molecular interactions and dynamics.

相似化合物的比较

Similar Compounds

4-(Dimethylamino)benzophenone: Lacks the hydroxy group, resulting in different chemical properties and reactivity.

2-Hydroxybenzophenone: Lacks the dimethylamino group, affecting its solubility and interaction with biological targets.

4-(3-(Dimethylamino)propoxy)benzaldehyde: Similar structure but with an aldehyde group instead of a ketone.

Uniqueness

4-(3-(Dimethylamino)propoxy)-2-hydroxybenzophenone is unique due to the presence of both the dimethylamino and hydroxy groups, which confer distinct chemical and physical properties. These functional groups enable a wide range of chemical reactions and applications, making the compound versatile and valuable in various fields.

生物活性

4-(3-(Dimethylamino)propoxy)-2-hydroxybenzophenone, also known as DBP (dimethylaminopropoxy-benzophenone), is a synthetic compound with significant biological activity, particularly noted for its applications in photoprotection and antioxidant properties. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C18H22ClNO3 with a molecular weight of approximately 299.36 g/mol. Its structure features a benzophenone core, characterized by two aromatic rings linked by a carbonyl group, enhanced by a dimethylamino group and a propoxy substituent. This unique configuration contributes to its solubility and efficacy in various applications, particularly as a UV filter in cosmetic formulations.

1. UV Absorption and Photoprotection

DBP is primarily recognized for its ability to absorb ultraviolet (UV) light, making it an effective UV filter in sunscreens. Its absorption spectrum allows it to protect skin from harmful UV radiation, which is known to cause skin damage and increase the risk of skin cancer. The compound's efficacy as a photoprotective agent is attributed to its ability to absorb UV light in both UVA and UVB ranges, thereby preventing DNA damage caused by solar radiation .

2. Antioxidant Properties

Research indicates that DBP exhibits notable antioxidant activity, which plays a crucial role in mitigating oxidative stress-related diseases. The compound can interact with reactive oxygen species (ROS), reducing cellular oxidative damage. This property is particularly beneficial in formulations aimed at preventing skin aging and other oxidative stress-related conditions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of DBP, it is useful to compare it with other similar compounds:

| Compound Name | Structure Similarity | Primary Use |

|---|---|---|

| 2-Hydroxybenzophenone | Contains a similar benzophenone core | UV filter |

| Oxybenzone | Similar UV filtering properties | Sunscreen agent |

| Avobenzone | Contains a similar aromatic structure | Broad-spectrum UV filter |

DBP's distinct combination of the dimethylamino group and propoxy side chain enhances its solubility and stability compared to traditional UV filters like oxybenzone and avobenzone.

Study 1: Efficacy as a UV Filter

A study demonstrated that DBP effectively reduced the formation of cyclobutane pyrimidine dimers (CPDs) in DNA exposed to UV light. The presence of DBP significantly decreased DNA damage compared to controls without the compound. This highlights its potential role in formulations designed for photoprotection .

Study 2: Antioxidant Activity Assessment

In vitro assays showed that DBP could scavenge free radicals more effectively than several benchmark antioxidants. The results indicated that DBP's antioxidant capacity could contribute to cellular protection against oxidative stress, making it a candidate for therapeutic applications beyond cosmetic use .

属性

CAS 编号 |

83803-90-1 |

|---|---|

分子式 |

C18H21NO3 |

分子量 |

299.4 g/mol |

IUPAC 名称 |

[4-[3-(dimethylamino)propoxy]-2-hydroxyphenyl]-phenylmethanone |

InChI |

InChI=1S/C18H21NO3/c1-19(2)11-6-12-22-15-9-10-16(17(20)13-15)18(21)14-7-4-3-5-8-14/h3-5,7-10,13,20H,6,11-12H2,1-2H3 |

InChI 键 |

XJIAATSRRWEFEX-UHFFFAOYSA-N |

规范 SMILES |

CN(C)CCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。